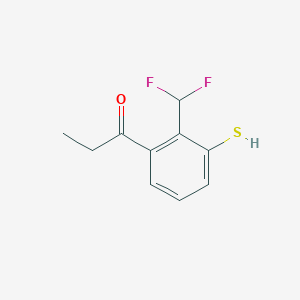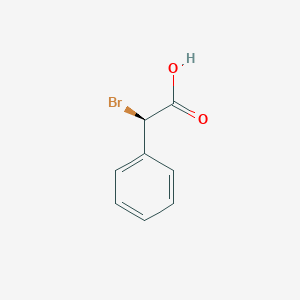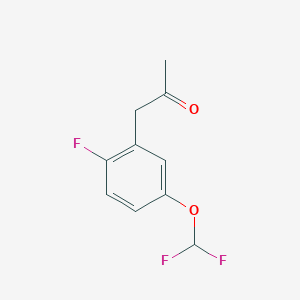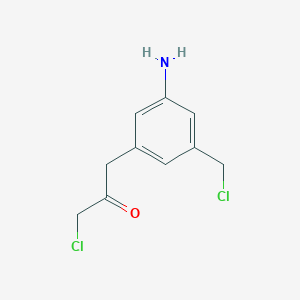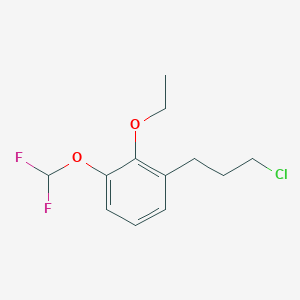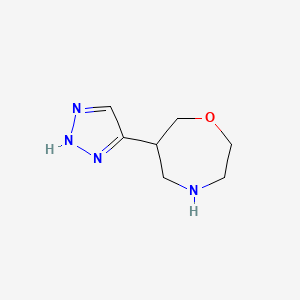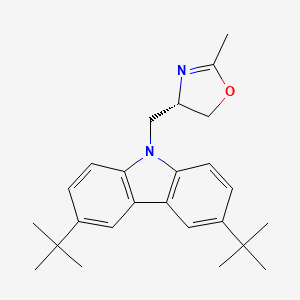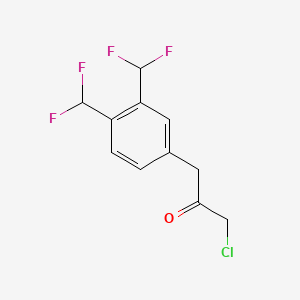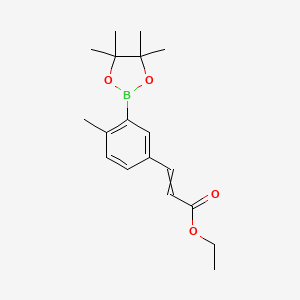![molecular formula C16H19N3O2 B14064801 ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 101512-65-6](/img/structure/B14064801.png)
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile is a chemical compound with the molecular formula C16H19N3O2 It is known for its unique structure, which includes a bis(2-methoxyethyl)amino group attached to a phenyl ring, further connected to a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile typically involves the reaction of 4-(bis(2-methoxyethyl)amino)benzaldehyde with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of dyes, polymers, and other organic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of ({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group allows the compound to bind to enzymes and receptors, modulating their activity. The propanedinitrile moiety can participate in electron transfer reactions, influencing cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile stands out due to its unique combination of functional groups. The presence of both bis(2-methoxyethyl)amino and propanedinitrile groups provides a distinct reactivity profile, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets highlights its potential in research and industry.
特性
CAS番号 |
101512-65-6 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
2-[[4-[bis(2-methoxyethyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H19N3O2/c1-20-9-7-19(8-10-21-2)16-5-3-14(4-6-16)11-15(12-17)13-18/h3-6,11H,7-10H2,1-2H3 |
InChIキー |
CWCAFEZMYQVPKT-UHFFFAOYSA-N |
正規SMILES |
COCCN(CCOC)C1=CC=C(C=C1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


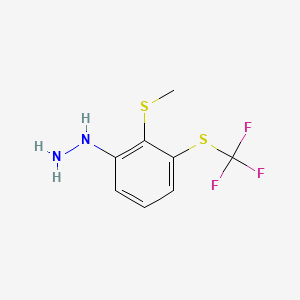



![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
